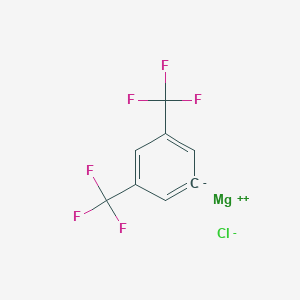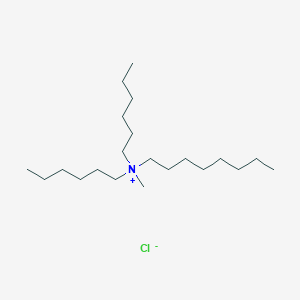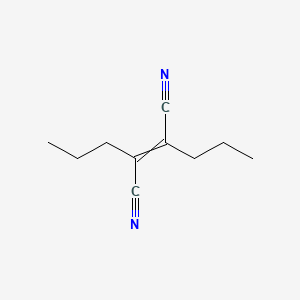
2,3-Dipropylbut-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dipropylbut-2-enedinitrile is an organic compound with the molecular formula C10H16N2 It is characterized by the presence of two propyl groups attached to a butenedinitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipropylbut-2-enedinitrile typically involves the reaction of propionitrile with 2-bromopropane in the presence of a strong base such as sodium amide. The reaction is carried out in a low-temperature reaction kettle, where liquid ammonia is used as the solvent. The reaction mixture is then subjected to a series of steps including extraction, washing, drying, and distillation to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-order stirring and dropping pots to ensure uniform mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is obtained through vacuum distillation after the removal of solvents and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dipropylbut-2-enedinitrile undergoes various types of chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace one of the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted nitriles or amides.
Wissenschaftliche Forschungsanwendungen
2,3-Dipropylbut-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of 2,3-Dipropylbut-2-enedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethylbut-2-enedinitrile
- 2,3-Dibromobutadiene
- 2,3-Dimethyl-2-isopropyl butyronitrile
Uniqueness
2,3-Dipropylbut-2-enedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
217322-20-8 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2,3-dipropylbut-2-enedinitrile |
InChI |
InChI=1S/C10H14N2/c1-3-5-9(7-11)10(8-12)6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
JSWAWCSIOCLTRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C(CCC)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
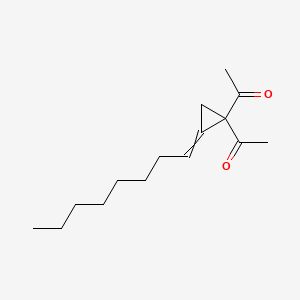
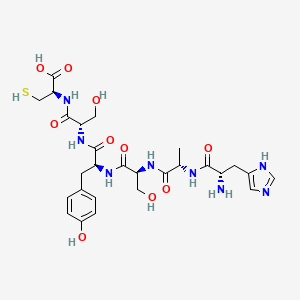

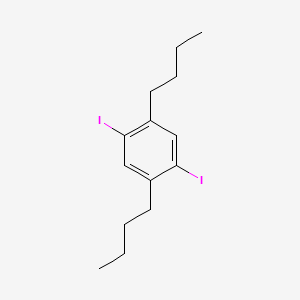
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
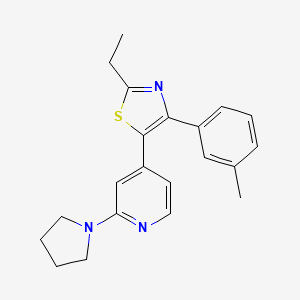
![4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14234815.png)
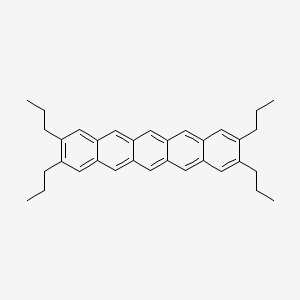
![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
